Enantioselective Pharmacological Activity: (S)-Ketodoxapram vs. (R)-Ketodoxapram — Direct In Vivo Respiratory Stimulation Comparison
Patent WO2012166909A1 discloses that the (+)-enantiomer of ketodoxapram [(R)-ketodoxapram, CAS 1415394-63-6] displays most or all of the desired pharmacological activity associated with racemic ketodoxapram (respiratory stimulation, reversal of respiratory depression), whereas the (−)-enantiomer [(S)-ketodoxapram, CAS 1415394-64-7] is essentially devoid of ventilatory stimulant activity and instead produces adverse effects including hunching posture, increased urination/defecation, clonic movements, seizure-like behaviors, pronounced drops in mean arterial blood pressure, cardiac arrhythmias, and death at doses where the (+)-enantiomer shows no such effects [1]. This represents a qualitative, not merely quantitative, pharmacological divergence between the two enantiomers.
| Evidence Dimension | Respiratory stimulant activity and adverse effect profile in urethane-anesthetized rats (i.v. administration at 1, 3, and 10 mg/kg) |
|---|---|
| Target Compound Data | (S)-ketodoxapram: essentially devoid of respiratory stimulant activity; produces hunching posture, clonic movements/seizure-like behaviors, hypotension, cardiac arrhythmias, and death |
| Comparator Or Baseline | (R)-ketodoxapram: displays most or all desired respiratory stimulant activity of racemic ketodoxapram; no seizure-like behaviors, arrhythmias, or death at equivalent doses |
| Quantified Difference | Qualitative functional dichotomy: (R)-enantiomer = active respiratory stimulant with acceptable safety profile; (S)-enantiomer = inactive as respiratory stimulant with pronounced toxicity signature |
| Conditions | Urethane-anesthetized rat model; i.v. bolus administration of 1, 3, and 10 mg/kg; ventilatory parameters and behavioral observations recorded |
Why This Matters
This enantiomeric functional dichotomy establishes (S)-ketodoxapram as an indispensable negative control compound for any study seeking to validate that observed TASK-1-mediated pharmacological effects are stereospecific rather than non-specific, and enables chiral analytical method development where baseline resolution of enantiomers must be demonstrated.
- [1] Golder FJ, et al. Compositions and methods for treating breathing control disorders or diseases. World Intellectual Property Organization Patent WO2012166909A1. Published 6 December 2012. See paragraphs [00112]–[00116]. View Source
